molecular formula C33H23ClO5 B13825981 2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate

2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate

Cat. No.: B13825981
M. Wt: 535.0 g/mol
InChI Key: DLYOZDFUBFDQHY-UHFFFAOYSA-M
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Description

2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate is a pyrylium salt characterized by a central pyrylium (oxonium) ring substituted with biphenyl-4-yl and phenyl groups at the 2-, 4-, and 6-positions, respectively, with a perchlorate counterion. Pyrylium salts are known for their strong electron-accepting properties, making them valuable in organic synthesis, photochemistry, and materials science.

Properties

Molecular Formula

C33H23ClO5

Molecular Weight

535.0 g/mol

IUPAC Name

4,6-diphenyl-2-(4-phenylphenyl)chromenylium;perchlorate

InChI

InChI=1S/C33H23O.ClHO4/c1-4-10-24(11-5-1)26-16-18-28(19-17-26)33-23-30(27-14-8-3-9-15-27)31-22-29(20-21-32(31)34-33)25-12-6-2-7-13-25;2-1(3,4)5/h1-23H;(H,2,3,4,5)/q+1;/p-1

InChI Key

DLYOZDFUBFDQHY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=[O+]C4=C(C=C(C=C4)C5=CC=CC=C5)C(=C3)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate typically involves the reaction of biphenyl derivatives with pyrylium salts. One common method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of a catalyst such as copper chloride . The reaction conditions are usually mild, and the yields are generally good.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, and Suzuki–Miyaura reactions . These methods are well-established for the synthesis of biphenyl derivatives and can be adapted for large-scale production.

Chemical Reactions Analysis

Chemical Reactions of 2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate

The chemical reactivity of 2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate primarily involves electrophilic aromatic substitution due to the electron-rich nature of the biphenyl substituents. The following sections detail various chemical reactions involving this compound.

Electrophilic Aromatic Substitution

The presence of multiple phenyl groups in the structure enhances the compound's susceptibility to electrophilic attack. Common reactions include:

  • Nucleophilic Attack : The pyrylium cation can be attacked by nucleophiles, leading to the formation of substituted products.

  • Decomposition : Under certain conditions, the compound may decompose, resulting in the release of biphenyl derivatives and other byproducts.

Photochemical Reactions

The compound undergoes significant changes upon exposure to light. It can act as a photocatalyst in various synthetic processes:

  • Photooxygenation : The compound can facilitate the introduction of oxygen into organic substrates when activated by light, enhancing reaction rates significantly.

  • Fluorescence Sensing : Research indicates that pyrylium salts can exhibit rapid changes in fluorescence intensity upon interaction with amines, indicating their potential application in sensing technologies .

Reaction Mechanisms

The mechanisms underlying these reactions often involve complex pathways including:

  • Formation of Radical Cations : Upon excitation, the pyrylium cation can generate radical cations that participate in further reactions.

  • Electron Transfer Processes : The pyrylium cation engages in electron transfer processes that allow it to act as an electrophile in synthetic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
2,6-Diphenyl-4-bromo-pyrylium perchlorateC17H12BrClO5C_{17}H_{12}BrClO_5Contains bromine; used in similar applications
2-(N,N-Diethylamino)-4,6-diphenyl-pyrylium perchlorateC25H29ClO4C_{25}H_{29}ClO_4Amine group adds different electronic properties
2,4-Diphenyl-6-(4-methoxyphenyl)pyrylium perchlorateC25H23ClO4C_{25}H_{23}ClO_4Methoxy group enhances solubility

Scientific Research Applications

2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate is a synthetic organic compound featuring a pyrylium structure, characterized by a six-membered aromatic ring containing an oxygen atom. Its molecular structure contributes to its vibrant color and photochemical properties. The presence of biphenyl groups enhances its stability and solubility in various organic solvents, making it useful in organic electronics and photonics. This compound's unique properties and reactivity have led to its exploration in various scientific research applications.

Scientific Research Applications

2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate has several notable applications. Interaction studies have shown that pyrylium salts can rapidly change fluorescence intensity upon interaction with amines, indicating their utility as sensors. It is also used as a staining agent for selectively highlighting the endoplasmic reticulum in cells .

Interaction and Reactivity

The reactivity of 2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate primarily involves electrophilic aromatic substitution because of the electron-rich nature of the biphenyl substituents. It can undergo various reactions. Interaction studies focusing on its interactions with various nucleophiles and electrophiles are crucial for understanding the compound's reactivity and potential applications in sensing technologies.

Use as a Sensor

Research has shown the potential of pyrylium salts to be used as sensors because they can rapidly change fluorescence intensity when interacting with amines.

Applications in Electronics and Photonics

The compound is valuable in organic electronics and photonics because the biphenyl groups contribute to its stability and solubility in various organic solvents. Its specific structure allows for distinct photophysical behaviors that are advantageous in electronic applications.

Compounds with Structural Similarities

Several compounds share structural similarities with 2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate:

  • 2,6-Diphenyl-4-bromo-pyrylium perchlorate Contains bromine and is used in similar applications.
  • 2,4-Diphenyl-6-(4-methoxyphenyl)pyrylium perchlorate The methoxy group enhances solubility.
  • 2-(N,N-Diethylamino)-4,6-diphenyl-pyrylium perchlorate The amine group adds different electronic properties.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate involves its interaction with molecular targets through its aromatic rings and pyrylium core. These interactions can lead to various biochemical effects, including the modulation of enzyme activity and the alteration of cellular pathways .

Comparison with Similar Compounds

Key Differences :

  • Core Reactivity : The pyrylium core is highly electrophilic, enabling participation in cycloaddition or alkylation reactions, whereas ARB cores (imidazole, diazaspiro) are tailored for receptor binding .
  • Counterion Role : The perchlorate anion enhances solubility and stability in polar media, contrasting with ARBs, which lack counterions or use carboxylates/tetrazoles for bioavailability.

Biphenyl-Containing Pharmaceuticals

Goxalapladib () and other biphenyl derivatives highlight functional diversity:

Compound Name Core Structure Substituents Application Reference
Target Compound Pyrylium 4,6-Diphenyl, biphenyl-4-yl Material science N/A
Goxalapladib 1,8-Naphthyridine Trifluoromethyl biphenyl, difluorophenyl Atherosclerosis treatment
Candesartan Benzimidazole 2′-(1H-Tetrazol-5-yl)biphenyl-4-yl-methyl Antihypertensive

Functional Contrast :

  • Electron-Withdrawing Groups : The target compound’s perchlorate and phenyl groups enhance electron deficiency, whereas Goxalapladib’s trifluoromethyl group modulates lipophilicity for drug penetration .
  • Biological Targets : ARBs target angiotensin II receptors, while pyrylium salts are more commonly used in catalysis or dye synthesis.

Stability and Degradation Profiles

and note degradation products in biphenyl-containing pharmaceuticals, though none directly correspond to the target compound:

  • Impurities in ARBs (e.g., N-Butyryl-N-{[2′-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl}-L-valine , ) arise from synthesis or hydrolysis but lack structural similarity to pyrylium derivatives.
  • The perchlorate counterion in the target compound may reduce hydrolytic susceptibility compared to tetrazole-containing ARBs, which are prone to oxidation .

Biological Activity

2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate is a synthetic organic compound notable for its unique pyrylium structure, which comprises a six-membered aromatic ring containing one oxygen atom. Its molecular formula is C33H23ClO4C_{33}H_{23}ClO_4 and it is recognized for its vibrant color and photochemical properties. The biphenyl substituents enhance its stability and solubility in various organic solvents, making it valuable in organic electronics and photonics applications .

Photophysical Properties

The compound exhibits distinct photophysical behaviors, including strong absorption and fluorescence characteristics. Its molar absorptivity is reported to exceed 28000L mol cm 28000\,\text{L mol cm }, with an absorption maximum at 415nm415\,\text{nm} when dissolved in methanol . These properties are crucial for its application in sensing technologies, particularly in detecting amines through changes in fluorescence intensity .

Reactivity and Interaction Studies

The reactivity of 2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate primarily involves electrophilic aromatic substitution due to the electron-rich nature of the biphenyl groups. It can interact with various nucleophiles and electrophiles, leading to significant applications in sensor technology. For instance, research indicates that pyrylium salts can rapidly change fluorescence intensity upon interaction with amines, making them effective for visual detection of these compounds .

Case Studies

  • Detection of Amines : A study highlighted the rapid visual detection of amines using pyrylium salts. The compound demonstrated a quick change in fluorescence color or intensity upon exposure to different amines, indicating its potential as a sensor for food safety applications .
  • Electrochemical Applications : In electrochemical studies, the compound has been utilized as a photocatalyst in redox reactions. Its ability to generate radicals upon light exposure allows it to facilitate various chemical transformations effectively .
  • Organic Electronics : The photochemical properties of 2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate make it suitable for applications in organic solar cells and dye-sensitized solar cells. Its stability and efficiency in light absorption contribute to enhanced performance in these technologies .

Comparative Analysis

The following table summarizes the key features of 2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate compared to similar compounds:

Compound NameMolecular FormulaKey Features
2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate C33H23ClO4High molar absorptivity; effective amine sensor
2,6-Diphenyl-4-bromo-pyrylium perchlorateC33H22BrO4Contains bromine; used in similar applications
2,4-Diphenyl-6-(4-methoxyphenyl)pyrylium perchlorateC34H25ClO5Methoxy group enhances solubility
2-(N,N-Diethylamino)-4,6-diphenyl-pyrylium perchlorateC35H30ClNAmine group alters electronic properties

Q & A

Q. What synthetic methodologies are reported for preparing 2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate?

The compound is synthesized via condensation reactions using precursors like 2-ethyl-4,6-diphenylpyrylium perchlorate and aromatic aldehydes or ketones. A documented method involves refluxing reactants in a mixture of acetic anhydride and acetic acid, followed by crystallization to isolate the product. Yield and purity are optimized by controlling stoichiometry, reaction time, and solvent ratios. Elemental analysis and melting point determination (227–229°C with decomposition) are critical for validation .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

  • Elemental analysis : Compare calculated vs. observed values for C, H, and Cl (e.g., calculated C: 72.7%, found: 72.5%) to verify purity .
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions.
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
  • Melting point analysis : Monitor decomposition temperatures to assess stability .

Q. What stability considerations are critical for handling pyrylium perchlorate derivatives?

Pyrylium perchlorates are sensitive to moisture, heat, and light. Store in anhydrous, dark conditions at low temperatures (-20°C). Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Monitor spectroscopic changes (e.g., UV-Vis absorption shifts) under stress conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data?

Discrepancies (e.g., calculated C: 72.7% vs. found: 72.5%) may arise from hygroscopicity, incomplete combustion, or instrumental errors. Mitigation strategies include:

  • Repeating analyses with freshly dried samples.
  • Cross-validating with alternative methods (e.g., X-ray crystallography for molecular packing analysis).
  • Using combustion analysis coupled with gas chromatography for improved accuracy .

Q. What mechanistic insights guide the optimization of aryl-substituted pyrylium salt synthesis?

Reaction mechanisms often involve acid-catalyzed cyclization or electrophilic aromatic substitution. To optimize yields:

  • Screen Brønsted/Lewis acid catalysts (e.g., HClO₄, BF₃·Et₂O) to enhance reaction rates.
  • Perform kinetic studies to identify rate-limiting steps.
  • Use density functional theory (DFT) to model transition states and predict regioselectivity .

Q. How can computational methods elucidate the electronic properties of this compound?

  • Time-dependent DFT (TD-DFT) : Predict UV-Vis absorption spectra and assign electronic transitions.
  • Frontier molecular orbital analysis : Calculate HOMO-LUMO gaps to estimate charge-transfer capabilities.
  • Electrostatic potential mapping : Visualize reactive sites for nucleophilic/electrophilic attacks. Pair computational results with experimental data (e.g., fluorescence quantum yields) for validation .

Q. What experimental designs are recommended for studying this compound’s photophysical behavior?

  • Steady-state fluorescence : Measure emission spectra in solvents of varying polarity to assess solvatochromism.
  • Time-resolved spectroscopy : Determine excited-state lifetimes using femtosecond laser systems.
  • Quenching experiments : Introduce electron donors/acceptors to study charge-transfer dynamics. Correlate findings with computational models to build a predictive framework .

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